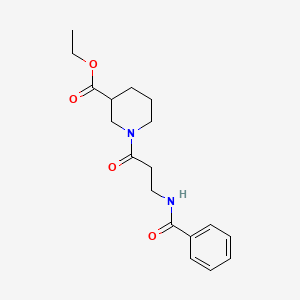

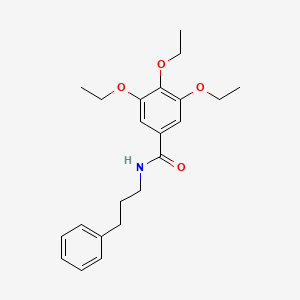

1-(2,5-dimethylphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar triazole derivatives often involves cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offering a regioselective approach to triazole formation. For instance, the synthesis of 5-amino-1,2,3-triazole-4-carboxylates through ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides demonstrates the controlled formation of triazole scaffolds, allowing for further functionalization and application in the development of biologically active compounds (Ferrini et al., 2015).

Molecular Structure Analysis

The molecular structure and crystallography of triazole derivatives can reveal important information about their stability, reactivity, and potential for interactions with biological targets. For example, the crystal structure of 5-Phenyl-[1,2,3] triazolo [1,5-b] [1,2,4] triazine-3-carboxamide, a compound related to triazoles, was determined using single-crystal X-Ray diffraction techniques, providing insights into its molecular conformation and potential for Dimroth rearrangement (L'abbé et al., 2010).

Chemical Reactions and Properties

Triazole derivatives undergo a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and rearrangements, contributing to their versatility in synthetic chemistry. The Dimroth rearrangement, for instance, is a notable reaction involving triazoles, where heating 4-substituted 5-amino-1-phenyl-1,2,3-triazoles in acetic anhydride leads to the formation of isomeric triazoles through acetylation and rearrangement processes (Sutherland & Tennant, 1971).

Applications De Recherche Scientifique

Synthetic Routes and Applications in Drug Discovery

1,2,3-Triazole derivatives serve as key scaffolds in organic compounds with diverse applications in drug discovery, bioconjugation, material science, and pharmaceutical chemistry. The stability of the triazole ring to hydrolysis, along with its ability to participate in hydrogen bonding and dipole-dipole interactions, makes it an attractive moiety in designing new drugs. The copper(I)-catalyzed azide-alkyne cycloaddition, known as a click reaction, is a pivotal method for synthesizing 1,4-disubstituted 1,2,3-triazoles, offering a straightforward and selective approach to constructing complex molecules with high yield and selectivity (Kaushik et al., 2019).

Biological Activities

1,2,3-Triazole derivatives are extensively studied for their broad spectrum of biological activities. They exhibit anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The structural versatility of triazoles allows for the development of new chemical entities with potential therapeutic applications, emphasizing the need for eco-friendly synthesis methods and novel prototypes for emerging diseases and drug resistance challenges (Ferreira et al., 2013).

Chemical and Material Science Applications

Beyond pharmaceuticals, 1,2,3-triazole derivatives find applications in material science and as corrosion inhibitors for metals. Their ability to form stable structures and participate in various chemical reactions makes them suitable for creating functional materials and protective coatings. The design and synthesis of 1,2,3-triazole compounds as corrosion inhibitors highlight their effectiveness in protecting steel, copper, iron, and aluminum alloys in aggressive media, offering a sustainable approach to corrosion protection with potential industrial applications (Hrimla et al., 2021).

Propriétés

IUPAC Name |

1-(2,5-dimethylphenyl)-N,5-dimethyl-N-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c1-13-10-11-14(2)17(12-13)23-15(3)18(20-21-23)19(24)22(4)16-8-6-5-7-9-16/h5-12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDGZMZDWKDRPLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=C(N=N2)C(=O)N(C)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-dimethylphenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxypropyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4578766.png)

![N-(4-chlorobenzyl)-N'-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4578773.png)

![3-ethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4578775.png)

![3-[4-[(benzylamino)methyl]-3-(3-nitrophenyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4578784.png)

![N-({[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)benzamide](/img/structure/B4578786.png)

![1-(4-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B4578792.png)

![3-(4-bromophenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4578804.png)

![N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-2,2-dimethylpropanamide](/img/structure/B4578813.png)